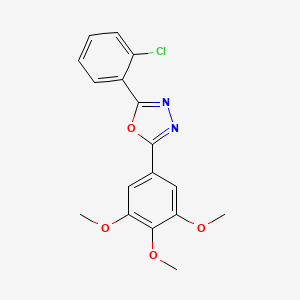

2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via cyclization reactions between hydrazide derivatives and carbonyl-containing reagents. Key steps include:

-

Hydrazide Formation :

-

Oxadiazole Cyclization :

Oxadiazole Ring Reactivity

Chlorophenyl and Trimethoxyphenyl Substituents

-

Chlorophenyl Group : Participates in nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions.

-

Trimethoxyphenyl Group : Stabilizes the oxadiazole ring via electron-donating methoxy groups; resistant to oxidation .

Biological Activity-Driven Reactions

The compound’s interactions with biological targets often involve non-covalent binding or metabolic transformations:

Comparative Reactivity with Analogues

A comparison of reaction profiles with structurally similar compounds highlights the influence of substituents:

| Compound | Key Reaction | Reactivity Difference vs. Target Compound | Citation |

|---|---|---|---|

| 2-(4-Chlorophenyl)-5-(trimethoxyphenyl)-1,3,4-oxadiazole | Hydrolysis under acidic conditions | Faster ring cleavage due to para-chloro orientation. | |

| 2-(Methylthio)-5-(methoxyphenyl)-1,3,4-oxadiazole | Alkylation | Higher sulfur reactivity due to methylthio group. |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C without melting .

-

Photodegradation : UV exposure leads to cleavage of the oxadiazole ring, forming nitroso intermediates .

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media .

Key Reaction Mechanisms

-

Cyclization to Oxadiazole :

Hydrazide+CS2KOH, MeOH1,3,4-Oxadiazole-2-thiol2-chlorophenylthiolTarget Compound[2] -

Nucleophilic Substitution :

Ar-Cl+Nu−→Ar-Nu+Cl−(Ar = Aromatic ring)[6]

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Research indicates that the compound may have anticancer and anti-inflammatory activities, making it a candidate for drug development.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the case of its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole

- 2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

- 2-(2-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of three methoxy groups on the phenyl ring. These methoxy groups can influence the compound’s electronic properties, reactivity, and biological activity, potentially enhancing its effectiveness in various applications.

Biological Activity

The compound 2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential applications in various therapeutic areas based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN2O4 with a molecular weight of approximately 346.77 g/mol. Its structure features a chlorinated phenyl group and a trimethoxyphenyl group attached to an oxadiazole ring, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H15ClN2O4 |

| Molecular Weight | 346.77 g/mol |

| InChI | InChI=1S/C17H15ClN2O4 |

| CAS Number | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been documented. Research indicates that these compounds can exert significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria . The presence of the chlorophenyl moiety enhances their interaction with microbial targets.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound does not adversely affect normal cell viability while promoting apoptosis in cancer cells . The compound's selectivity for cancer cells over normal cells is a critical aspect for its therapeutic potential.

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles have been investigated for their anti-inflammatory and analgesic properties. These activities are attributed to their ability to modulate inflammatory pathways and pain receptors .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of various oxadiazole derivatives on MCF-7 cells. Among them, a derivative similar to this compound exhibited an IC50 value of 15.63 µM, comparable to established chemotherapeutics like Tamoxifen . Flow cytometry analysis confirmed that this compound significantly increased apoptotic markers in treated cells.

Case Study 2: Antibacterial Activity

In another investigation focusing on antimicrobial activity, derivatives were tested against multiple bacterial strains. The results indicated that compounds with a similar structure demonstrated strong bactericidal effects against Staphylococcus spp., with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazides with appropriate carbonyl precursors. For example:

- Step 1 : React 2-chlorobenzohydrazide with 3,4,5-trimethoxybenzoyl chloride in acidic conditions (e.g., POCl₃) to form the intermediate hydrazide derivative.

- Step 2 : Cyclize the intermediate using carbon disulfide (CS₂) in the presence of a base (e.g., KOH) to form the oxadiazole core .

- Optimization : Yields (>80%) are achieved by controlling reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 hydrazide:carbonyl precursor). Purity is enhanced via recrystallization in ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for chlorophenyl; methoxy groups at δ 3.7–3.9 ppm) .

- IR Spectroscopy : Identify C=N (1600–1650 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 387.08) .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

- Antifungal Assays : Use microdilution methods to determine EC₅₀ values against Fusarium oxysporum (e.g., 19.9–93.3 µg/mL, comparable to hymexazol) .

- Cytotoxicity Testing : Employ the sulforhodamine B (SRB) assay to measure IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) with sensitivity down to 1,000 cells/well .

Advanced Research Questions

Q. How do structural modifications at the 2-chlorophenyl or trimethoxyphenyl groups influence bioactivity?

- SAR Insights :

- Trimethoxyphenyl : Essential for antifungal activity; replacing methoxy groups with hydroxyl reduces potency by 50% due to loss of lipophilicity .

- 2-Chlorophenyl : Substitution with electron-withdrawing groups (e.g., nitro) enhances urease inhibition (IC₅₀ < 10 µM) but reduces antifungal activity .

- Experimental Design : Synthesize analogs (e.g., 2-nitro or 2-fluoro derivatives) and compare bioactivity via dose-response curves and molecular docking .

Q. What contradictions exist in reported biological data for oxadiazole derivatives, and how can they be resolved?

- Contradictions : Discrepancies in EC₅₀ values (e.g., 19.9 vs. 93.3 µg/mL for F. oxysporum) arise from variations in assay protocols (e.g., fungal strain, incubation time) .

- Resolution : Standardize assays using CLSI guidelines and include positive controls (e.g., hymexazol). Validate results with orthogonal methods like time-kill kinetics .

Q. How can molecular docking elucidate interactions with targets like urease or fungal enzymes?

- Protocol :

- Step 1 : Model the compound’s 3D structure using Gaussian 09 with B3LYP/6-31G(d) basis sets.

- Step 2 : Dock into the active site of Canavalia ensiformis urease (PDB: 4H9M) using AutoDock Vina.

- Key Interactions : Hydrogen bonds with Ala440/His519 and π-π stacking with trimethoxyphenyl .

- Validation : Compare docking scores (ΔG ≈ -9.2 kcal/mol) with experimental IC₅₀ values .

Properties

Molecular Formula |

C17H15ClN2O4 |

|---|---|

Molecular Weight |

346.8 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C17H15ClN2O4/c1-21-13-8-10(9-14(22-2)15(13)23-3)16-19-20-17(24-16)11-6-4-5-7-12(11)18/h4-9H,1-3H3 |

InChI Key |

SGOMYAMUJOJAHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.